(2R,6R)-2,6-Dimethylmorpholine

Description

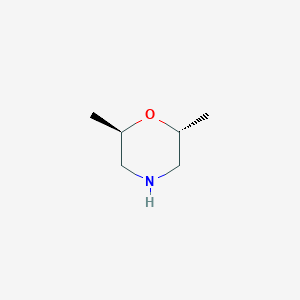

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,6R)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVIQLPOGUDBSU-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308806 | |

| Record name | trans-2,6-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-45-6, 171753-74-5 | |

| Record name | trans-2,6-Dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylmorpholine, (2R,6R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171753745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2,6-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(2R,6R)-2,6-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLMORPHOLINE, (2R,6R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S632XG138S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (2R,6R)-2,6-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (2R,6R)-2,6-Dimethylmorpholine, also known as trans-2,6-Dimethylmorpholine. The information is compiled from various chemical and safety data sources to assist in laboratory and development applications.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound. The 'trans' designation indicates that the two methyl groups are on opposite sides of the morpholine ring plane. It is important to distinguish this isomer from the 'cis' form, as their physical properties can differ.

| Property | Value | Source |

| Molecular Formula | C6H13NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][2][3] |

| CAS Number | 6485-45-6 | [1][2] |

| Appearance | Clear liquid | [1][4] |

| Melting Point | -85 °C (-121 °F) | [1][4][5] |

| Boiling Point | 146.6 - 147 °C (at 760 mmHg) | [1][5] |

| Density | 0.935 g/mL at 25 °C | [5] |

| Refractive Index | 1.4460 at 20 °C | [4][5] |

| Flash Point | 48 - 48.9 °C (118.4 °F) | [1] |

| Water Solubility | ≥ 0.1 mg/mL at 18.9 °C (66 °F) | [1][4] |

Experimental Protocols for Property Determination

Detailed experimental protocols for the specific determination of the physical properties of this compound are not publicly available in the provided search results. However, the following are standard, widely accepted laboratory methods for determining these key physical constants for a liquid compound.

1. Melting Point Determination:

-

Method: Capillary Method using a Melting Point Apparatus.

-

Procedure: A small, dried sample of the solidified compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range. For a pure substance, this range is typically narrow. Given the low melting point of this compound, a cryostat would be required.

2. Boiling Point Determination:

-

Method: Distillation or Micro boiling point determination.

-

Procedure (Distillation): The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and the liquid and vapor phases are in equilibrium, is recorded as the boiling point. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

-

Procedure (Micro): A small amount of the liquid is placed in a test tube with an inverted capillary tube. The setup is heated in a water or oil bath. Bubbles will emerge from the capillary tube. The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

3. Density Measurement:

-

Method: Pycnometer or Hydrometer.

-

Procedure (Pycnometer): A pycnometer (a flask with a specific, known volume) is weighed empty, then weighed again when filled with the sample liquid. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature of the sample must be recorded as density is temperature-dependent.

4. Refractive Index Measurement:

-

Method: Refractometer (e.g., Abbé refractometer).

-

Procedure: A few drops of the liquid sample are placed on the prism of the refractometer. The instrument is adjusted until the dividing line between the light and dark fields is centered on the crosshairs. The refractive index is then read from the scale. The temperature is controlled, typically at 20°C, as the refractive index is sensitive to temperature changes.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a compound like this compound.

Caption: A logical workflow for the characterization of a chemical's physical properties.

References

- 1. echemi.com [echemi.com]

- 2. 2,6-Dimethylmorpholine, (2R,6R)- | C6H13NO | CID 11137133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-二甲基吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to (2R,6R)-2,6-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2R,6R)-2,6-dimethylmorpholine, a chiral morpholine derivative of significant interest in organic synthesis and pharmaceutical development. This document details its chemical identity, physical and chemical properties, synthesis and purification protocols, and its applications as a versatile building block in the creation of complex, biologically active molecules.

Chemical Identity and Structure

This compound is a heterocyclic organic compound. The morpholine ring is substituted with two methyl groups at the 2 and 6 positions, with both stereocenters possessing the R configuration. This specific stereochemistry makes it a valuable chiral synthon.

The chemical structure of this compound is as follows:

Molecular Formula: C₆H₁₃NO

Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 2,6-dimethylmorpholine isomers is presented in the table below. It is important to note that some data may refer to a mixture of stereoisomers.

| Property | Value | Reference |

| CAS Number | 171753-74-5 | [1] |

| Molecular Weight | 115.17 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Clear liquid | [2] |

| Boiling Point | 147 °C | |

| Melting Point | -85 °C | |

| Density | 0.935 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.446 | |

| Flash Point | 48 °C (118.4 °F) - closed cup | |

| Water Solubility | ≥ 0.1 mg/mL at 20 °C | [2] |

Spectroscopic Data:

Synthesis and Purification

The synthesis of enantiomerically pure this compound is a key challenge. Several strategies have been developed, including asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis

An improved synthesis of (-)-(2R,6R)-2,6-dimethylmorpholine has been reported involving the O-alkylation of (R)-ethyl lactate with the O-trifluoromethylsulphonyl derivative of (S)-ethyl lactate.[5] The resulting homochiral ether undergoes further transformations of its two ester functionalities to yield the target molecule.[5] Asymmetric hydrogenation of dehydromorpholines catalyzed by a bisphosphine-rhodium complex is another powerful method for accessing chiral morpholines with high enantioselectivity.[6]

Resolution of Racemic trans-2,6-Dimethylmorpholine

A common method for obtaining the enantiomerically pure trans-isomers involves the resolution of a racemic mixture. A patented process describes the use of an optically active resolving agent, such as mandelic acid.[7]

Experimental Protocol: Resolution of racemic trans-2,6-dimethylmorpholine with L-mandelic acid [7]

-

Salt Formation: Racemic trans-2,6-dimethylmorpholine is reacted with a molar equivalent of L-mandelic acid in a suitable solvent, such as isopropanol.

-

Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the fractional crystallization of the diastereomeric salt. The this compound preferentially forms a crystalline salt with L-mandelic acid. Seeding with a small crystal of the desired salt can aid in crystallization.

-

Isolation and Purification of the Diastereomeric Salt: The precipitated crystals are isolated by filtration. To achieve high diastereomeric purity (typically >98% de), the salt is recrystallized one or more times from a suitable solvent like isopropanol.

-

Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water, and a base, such as sodium hydroxide solution, is added to neutralize the mandelic acid and liberate the free this compound.

-

Extraction and Isolation: The free amine is then extracted from the aqueous solution using an organic solvent. The organic extracts are combined, dried, and the solvent is removed under reduced pressure. The resulting this compound can be further purified by distillation.

Purification of cis-isomers

For the purification of cis-2,6-dimethylmorpholine, a method involving the formation of a carboxylate salt has been patented.[2] This process takes advantage of the differential solubility of the carboxylate salts of the cis and trans isomers.

Experimental Protocol: Purification of cis-2,6-dimethylmorpholine via propionate salt formation [2]

-

Salt Formation: A mixture of 2,6-dimethylmorpholine isomers is dissolved in ethyl acetate. Propionic acid is added dropwise with stirring at a slightly elevated temperature (e.g., 45 °C).

-

Crystallization: The solution is slowly cooled to room temperature and then further cooled to between -5 and 0 °C to induce crystallization of the cis-2,6-dimethylmorpholine propionate salt.

-

Isolation: The crystalline salt is collected by suction filtration and dried.

-

Recrystallization (Optional): For higher purity, the salt can be recrystallized from ethyl acetate.

-

Liberation of the Free Amine: The purified salt is treated with a base to liberate the free cis-2,6-dimethylmorpholine, which can then be isolated.

Applications in Drug Discovery and Development

This compound is a valuable chiral building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[8] The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of a drug candidate.[9][10]

The incorporation of a morpholine ring can improve aqueous solubility, metabolic stability, and cell permeability.[10] The defined stereochemistry of this compound allows for precise three-dimensional positioning of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors.[8]

This chiral synthon has been utilized in the development of therapeutic agents, including patented compositions for the treatment of cancer.[8] Furthermore, derivatives of 2,6-dimethylmorpholine have been investigated for their potential in treating central nervous system (CNS) disorders, where the morpholine ring can contribute to improved brain penetration.[10]

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

Caption: Workflow for the resolution of this compound.

Caption: Purification workflow for cis-2,6-Dimethylmorpholine.

Safety Information

2,6-Dimethylmorpholine is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery and development. Its unique stereochemistry and the advantageous properties of the morpholine scaffold make it a valuable tool for medicinal chemists. The synthetic and purification methods outlined in this guide provide a basis for obtaining this compound in high enantiomeric purity, enabling its use in the synthesis of novel and potent therapeutic agents. As research in this area continues, the demand for enantiomerically pure chiral building blocks like this compound is expected to grow.

References

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 3. Morpholine, 2,6-dimethyl- [webbook.nist.gov]

- 4. Morpholine, 2,6-dimethyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]

- 8. This compound|High-Purity Research Chemical [benchchem.com]

- 9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (2R,6R)-2,6-Dimethylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (2R,6R)-2,6-Dimethylmorpholine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document compiles available spectroscopic information for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and visual workflows are presented to aid in the characterization and analysis of this compound.

Spectroscopic Data

The following tables summarize the available spectroscopic data for isomers of 2,6-dimethylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for this compound is not available in the searched resources. The expected chemical shifts for trans-2,6-dimethylmorpholine in deuterated chloroform (CDCl₃) are presented below based on typical values for morpholine derivatives. The numbering of the atoms is as follows: the oxygen is at position 1, the nitrogen at position 4, and the methyl groups at positions 2 and 6.

Table 1: Predicted ¹H NMR Spectroscopic Data for trans-2,6-Dimethylmorpholine

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-2, H-6 | ~3.6 - 3.8 | m | 2H |

| H-3a, H-5a (axial) | ~2.8 - 3.0 | m | 2H |

| H-3e, H-5e (equatorial) | ~2.6 - 2.8 | m | 2H |

| -CH₃ | ~1.1 - 1.3 | d | 6H |

| N-H | Variable (broad) | s | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for trans-2,6-Dimethylmorpholine

| Carbons | Chemical Shift (ppm) |

| C-2, C-6 | ~72 - 74 |

| C-3, C-5 | ~48 - 50 |

| -CH₃ | ~18 - 20 |

Infrared (IR) Spectroscopy

The following IR data is based on the gas-phase spectrum of 2,6-dimethylmorpholine (isomer mixture) from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 3: Key IR Absorption Bands for 2,6-Dimethylmorpholine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3300 | Medium, Sharp | N-H stretch |

| 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| 1460 - 1440 | Medium | C-H bend (CH₃, CH₂) |

| 1130 - 1080 | Strong | C-O-C stretch (asymmetric) |

| 900 - 650 | Broad | N-H wag |

Mass Spectrometry (MS)

The following mass spectrometry data was obtained from the electron ionization (EI) mass spectrum of 2,6-dimethylmorpholine (isomer mixture) available in the NIST database.[2]

Table 4: Major Fragments in the Mass Spectrum of 2,6-Dimethylmorpholine

| m/z | Relative Intensity (%) | Putative Fragment |

| 115 | ~15 | [M]⁺ (Molecular Ion) |

| 100 | ~90 | [M - CH₃]⁺ |

| 71 | ~80 | [C₄H₉N]⁺ |

| 56 | ~100 | [C₃H₆N]⁺ |

| 42 | ~75 | [C₂H₄N]⁺ |

| 30 | ~65 | [CH₄N]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube using a pipette.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum (e.g., to TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy

Objective: To identify functional groups present in the molecule.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr).

-

Solvent for cleaning (e.g., isopropanol, acetone)

-

Lint-free tissues

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Vials and syringes

-

Mass spectrometer (e.g., GC-MS with an EI source or LC-MS with an ESI source)

Procedure (using GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and separated on a GC column. The separation conditions (temperature program, flow rate) should be optimized for the analyte.

-

Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

Caption: Workflow for ATR-FTIR spectroscopy.

Caption: General workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Stereochemistry of 2,6-Dimethylmorpholine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2,6-dimethylmorpholine, a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. This document details the synthesis, separation, and characterization of its various isomers, presenting key quantitative data, detailed experimental protocols, and process visualizations to support research and development activities.

Introduction to 2,6-Dimethylmorpholine and its Stereoisomers

2,6-Dimethylmorpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. The presence of two stereocenters at the C2 and C6 positions gives rise to three possible stereoisomers: a pair of enantiomers (trans isomers) and a meso compound (cis isomer).

-

cis-2,6-Dimethylmorpholine ((2R,6S)- or (2S,6R)-2,6-dimethylmorpholine): This is an achiral meso compound where the two methyl groups are on the same side of the morpholine ring.

-

trans-2,6-Dimethylmorpholine: This exists as a pair of enantiomers:

-

(2R,6R)-2,6-Dimethylmorpholine

-

(2S,6S)-2,6-Dimethylmorpholine

-

The "cis" isomer has demonstrated greater efficacy in certain applications, particularly in pesticide formulations, making stereoselective synthesis or efficient separation of the isomers a critical aspect of its industrial use.[1] The distinct spatial arrangement of the methyl groups in each isomer significantly influences their physical properties, reactivity, and biological activity.

Quantitative Data of 2,6-Dimethylmorpholine Isomers

A summary of the key physical and chemical properties of the cis and trans isomers of 2,6-dimethylmorpholine is presented below for easy comparison.

Table 1: Physical Properties of 2,6-Dimethylmorpholine Isomers

| Property | cis-2,6-Dimethylmorpholine | trans-2,6-Dimethylmorpholine (racemic) | This compound | (2S,6S)-2,6-Dimethylmorpholine |

| CAS Number | 6485-55-8[2][3][4] | 6485-45-6 | 171753-74-5 | 276252-73-4[5] |

| Molecular Formula | C₆H₁₃NO[1][2] | C₆H₁₃NO | C₆H₁₃NO | C₆H₁₃NO[5] |

| Molecular Weight ( g/mol ) | 115.17[1] | 115.17 | 115.17 | 115.17[5] |

| Boiling Point (°C) | 140-147[2][3][4][6] | 146.6 | Not explicitly reported | 146.6 (predicted)[5] |

| Melting Point (°C) | -85[2] | -121 (for the mixture) | Not explicitly reported | Not explicitly reported |

| Density (g/mL at 25°C) | 0.93-0.935[2][3][6] | ~0.9 | Not explicitly reported | ~0.9 (predicted)[5] |

| Refractive Index (n20/D) | 1.446-1.45[2][6] | 1.406 | Not explicitly reported | Not explicitly reported |

| Specific Optical Rotation ([\alpha]D) | 0 (meso compound) | 0 (racemic mixture) | Not explicitly reported | Not explicitly reported |

Table 2: 13C NMR Chemical Shifts (ppm) of 2,6-Dimethylmorpholine Isomers

| Carbon Atom | cis-2,6-Dimethylmorpholine | trans-2,6-Dimethylmorpholine |

| C2, C6 | ~71.7 | Not explicitly reported in searched results |

| C3, C5 | ~50.6 | Not explicitly reported in searched results |

| Methyl Carbons | ~19.3 | Not explicitly reported in searched results |

Note: NMR chemical shifts can vary slightly depending on the solvent used. The values presented are approximate and collated from various sources.

Synthesis and Separation of Isomers

The industrial synthesis of 2,6-dimethylmorpholine typically yields a mixture of cis and trans isomers. The desired cis isomer can be obtained in higher proportions through optimized reaction conditions, and the isomers can then be separated. Furthermore, the racemic trans mixture can be resolved to isolate the individual enantiomers.

Synthesis of cis/trans-2,6-Dimethylmorpholine Mixture

A common method for synthesizing 2,6-dimethylmorpholine is the acid-catalyzed cyclization of diisopropanolamine. The ratio of cis to trans isomers in the product mixture can be influenced by the reaction conditions.

Caption: Synthesis of a cis/trans mixture of 2,6-dimethylmorpholine.

This protocol is adapted from patented industrial processes.[2][6]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, simultaneously meter in diisopropanolamine (containing 0-20% water) and 90-120% strength sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid can be varied from 1:1.0 to 1:3.0 to optimize the yield of the cis-isomer.[6]

-

Reaction: The reaction is initiated without external cooling, allowing the exothermic heat of reaction to raise the temperature of the mixture to 85-170°C. The reaction mixture is then heated to a temperature between 150°C and 190°C for 1 to 25 hours, during which water is distilled off.[2] For example, using a molar ratio of diisopropanolamine to sulfuric acid of 1:2 and heating at 180°C for 3 hours can yield a product with an 84% cis to 16% trans isomer ratio.[6]

-

Work-up: After the reaction is complete, the mixture is cooled and neutralized with a sodium hydroxide solution to a pH of 12-14.

-

Purification: The organic phase is separated and purified by distillation under reduced pressure to yield a mixture of cis- and trans-2,6-dimethylmorpholine.

-

Separation of Isomers: The cis and trans isomers can be separated by fractional distillation.

Chiral Resolution of trans-2,6-Dimethylmorpholine

The racemic mixture of trans-2,6-dimethylmorpholine can be separated into its constituent enantiomers through classical resolution using a chiral resolving agent, such as mandelic acid.

Caption: Chiral resolution of trans-2,6-dimethylmorpholine.

This protocol is based on a patented method for the racemic separation of trans-2,6-dimethylmorpholine.

-

Salt Formation: In a reaction vessel, dissolve D-mandelic acid (e.g., 2.174 mol) in isopropanol (e.g., 2 L). To this solution, add acetic acid (e.g., 2.174 mol) followed by the rapid dropwise addition of racemic trans-2,6-dimethylmorpholine (e.g., 4.348 mol). The temperature may rise during the addition.

-

Crystallization: The clear solution can be seeded with a small crystal of the expected diastereomeric salt. Allow the mixture to stand at room temperature overnight to facilitate crystallization. The mixture can then be cooled to 10°C with stirring to maximize precipitation.

-

Isolation of Diastereomer: Collect the precipitated solid by suction filtration. This solid is the diastereomeric salt of one enantiomer (e.g., the D-mandelate salt of (2S,6S)-2,6-dimethylmorpholine). The other enantiomer remains in the mother liquor.

-

Liberation of the Free Base: To isolate the free enantiomer, dissolve the filtered salt in a sodium hydroxide solution (e.g., 20%) and stir at an elevated temperature (e.g., 50°C). The liberated free base can then be isolated, for example, by distillation. The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction or distillation.

Conclusion

The stereochemistry of 2,6-dimethylmorpholine plays a pivotal role in its application, necessitating a thorough understanding of its isomeric forms. This guide has provided a detailed overview of the synthesis of a cis- and trans-isomer mixture, with an emphasis on enriching the more desirable cis-isomer. Furthermore, a detailed protocol for the chiral resolution of the trans-enantiomers has been presented. The compilation of quantitative physical and spectroscopic data serves as a valuable resource for researchers in the fields of drug development and agrochemical synthesis. The provided visualizations of the synthesis and separation workflows offer a clear and concise summary of these critical processes. Further research into the specific biological activities of the individual trans-enantiomers could open new avenues for their application.

References

- 1. GSRS [precision.fda.gov]

- 2. 2,6-Dimethylmorpholine, (2R,6R)- | C6H13NO | CID 11137133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Morpholine, 2,6-dimethyl- [webbook.nist.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. (2S,6S)-2,6-Dimethylmorpholine | CAS#:276252-73-4 | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

(2R,6R)-2,6-Dimethylmorpholine: An In-depth Technical Guide to a C₂-Symmetric Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,6R)-2,6-Dimethylmorpholine is a chiral heterocyclic compound featuring a morpholine core with two methyl groups in a trans configuration. Its C₂-symmetric nature and defined stereochemistry make it a valuable chiral auxiliary and building block in asymmetric synthesis.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high stereoselectivity. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recovered for reuse. The rigid conformation of the this compound amide derivatives provides a well-defined chiral environment, enabling effective facial shielding of enolates to direct the approach of electrophiles. This attribute makes it a powerful tool for the stereocontrolled synthesis of complex chiral molecules, which is of paramount importance in the fields of medicinal chemistry and drug development, where the biological activity of a molecule is often dependent on its absolute stereochemistry.

Synthesis of this compound

The enantiomerically pure (2R,6R)-isomer is a specific stereoisomer of 2,6-dimethylmorpholine. Industrially, the mixture of cis- and trans-isomers is often synthesized first, from which the desired isomer can be separated.

Industrial Synthesis of cis-2,6-Dimethylmorpholine

The most common industrial method for synthesizing 2,6-dimethylmorpholine is the acid-catalyzed cyclization and dehydration of diisopropanolamine.[2] This process typically yields a mixture of cis and trans isomers, with conditions optimized to favor the cis form.

The reaction involves heating diisopropanolamine with a strong acid, such as sulfuric acid. The ratio of reactants, temperature, and reaction time are critical parameters that influence both the total yield and the diastereomeric ratio of the product.

Table 1: Influence of Reaction Conditions on the Synthesis of cis-2,6-Dimethylmorpholine via Dehydration of Diisopropanolamine [2]

| Molar Ratio (Diisopropanolamine:H₂SO₄) | Temperature (°C) | Time (h) | Total Yield (%) | cis-Isomer (%) | trans-Isomer (%) |

|---|---|---|---|---|---|

| 1.0 : 1.5 | 180 | 5 | 96 | 80 | 20 |

| 1.0 : 2.0 | 180 | 3 | 94 | 84 | 16 |

| 1.0 : 3.0 | 180 | 3 | 91 | 88 | 12 |

Enantioselective Synthesis and Resolution

While industrial methods provide mixtures, enantiomerically pure this compound is required for its role as a chiral auxiliary. This can be achieved through two primary routes:

-

Asymmetric Synthesis: An improved synthesis method involves starting from enantiomerically pure precursors. For example, (-)-(2R,6R)-2,6-dimethylmorpholine has been efficiently prepared via the O-alkylation of (R)-ethyl lactate with the triflate derivative of (S)-ethyl lactate, followed by further transformations.[3]

-

Chiral Resolution: A racemic mixture of trans-2,6-dimethylmorpholine can be separated into its constituent enantiomers through classical resolution. This involves forming diastereomeric salts with a chiral resolving agent, such as optically active mandelic acid. One diastereomeric salt preferentially crystallizes from the solution, allowing for its separation. The pure enantiomer is then liberated from the salt by treatment with a base.

Application as a Chiral Auxiliary in Asymmetric Alkylation

The primary application of this compound as a chiral auxiliary is in the diastereoselective alkylation of amide enolates. The C₂-symmetry of the auxiliary creates a highly predictable and ordered transition state that directs the approach of an incoming electrophile.

General Workflow

The use of the auxiliary follows a three-step sequence: attachment to a prochiral carboxylic acid derivative, diastereoselective enolate formation and alkylation, and subsequent cleavage to yield the chiral product.

Mechanism of Diastereoselectivity

Upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), the N-acyl morpholine forms a rigid, chelated (Z)-enolate. The two methyl groups of the morpholine auxiliary project outwards, effectively blocking one face of the planar enolate. The incoming electrophile is therefore forced to approach from the less sterically hindered face, resulting in the formation of one diastereomer in significant excess.

Quantitative Performance Data

While this compound is established as a chiral building block, extensive studies quantifying its performance across a wide range of alkylating agents are not as prevalent in the literature as for other C₂-symmetric auxiliaries, such as the Evans oxazolidinones. However, the principles are identical. The following table, using data from the well-characterized (S)-4-benzyl-2-oxazolidinone auxiliary, serves as a representative example of the high diastereoselectivities that can be achieved with this class of compounds.

Table 2: Representative Diastereoselective Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone (Illustrative Example)

| Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| CH₃I | LDA | 92 | 99.0 : 1.0 |

| CH₃CH₂I | LDA | 91 | 99.0 : 1.0 |

| BnBr | LDA | 94 | > 99.5 : 0.5 |

| Allyl-I | NaHMDS | 88 | > 99.0 : 1.0 |

| i-Pr-I | LDA | 75 | 97.5 : 2.5 |

Note: This data is illustrative for a related class of chiral auxiliaries and demonstrates the typical high levels of stereocontrol achieved.

Cleavage of the Chiral Auxiliary

A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not racemize the newly formed stereocenter. The N-acyl bond of the morpholine derivative can be cleaved using various methods to yield different functional groups, allowing for synthetic versatility.

-

To Carboxylic Acids: Hydrolysis using aqueous acid (e.g., H₂SO₄) or base (e.g., LiOH) can yield the chiral carboxylic acid.

-

To Alcohols: Reductive cleavage with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) affords the corresponding chiral primary alcohol.

-

To Aldehydes: Partial reduction followed by hydrolysis or direct reduction with reagents like diisobutylaluminium hydride (DIBAL-H) can provide the chiral aldehyde.

In all cases, the chiral this compound auxiliary can be recovered by extraction and purified for reuse.

Role in Drug Development and Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability, and its hydrogen bond accepting capability allows for critical interactions with biological targets. The use of chiral morpholine derivatives like this compound allows for the precise three-dimensional positioning of pharmacophoric elements, which is essential for optimizing drug-receptor interactions and enhancing potency and selectivity. It is a key building block in the synthesis of complex natural products and pharmaceutical agents, including potential therapeutics for CNS disorders and cancer.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis and application of 2,6-dimethylmorpholine as a chiral auxiliary.

Protocol: Synthesis of cis-2,6-Dimethylmorpholine

This protocol is adapted from patented industrial procedures.[2]

-

Reaction Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a distillation head, simultaneously add diisopropanolamine (133.19 g, 1.0 mol) and 96% sulfuric acid (204.3 g, 2.0 mol) with vigorous stirring. The addition rate should be controlled to allow the exothermic reaction to raise the internal temperature to approximately 140-150 °C.

-

Dehydration: Once the addition is complete, heat the reaction mixture to 180 °C. Water will begin to distill from the mixture. Continue heating at this temperature for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and slowly pour it into a well-stirred solution of 20% sodium hydroxide (w/w) until the pH is >12. Ensure the mixture is cooled in an ice bath during neutralization.

-

Extraction & Purification: Separate the upper organic layer. The aqueous layer may be extracted with an organic solvent (e.g., diethyl ether) to maximize recovery. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Distillation: Remove the solvent under reduced pressure. The crude product is then distilled under vacuum to yield 2,6-dimethylmorpholine as a clear liquid. The expected yield is approximately 94%, with a cis:trans ratio of roughly 84:16.

Protocol: N-Acylation of this compound

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.15 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 40 mL).

-

Deprotonation (if using acid chloride): Cool the solution to -78 °C and add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise. Stir for 30 minutes.

-

Acylation: Add the desired acyl chloride (e.g., propanoyl chloride, 0.97 mL, 11 mmol) dropwise to the cooled solution. Allow the reaction to warm slowly to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure N-acyl morpholine.

Protocol: Diastereoselective Alkylation

-

Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the N-acyl morpholine substrate (5 mmol) in anhydrous THF (25 mL). Cool the solution to -78 °C. Add a solution of sodium hexamethyldisilazide (NaHMDS, 1.0 M in THF, 5.5 mL, 5.5 mmol) dropwise. Stir the resulting solution at -78 °C for 1 hour.

-

Alkylation: Add the electrophile (e.g., allyl iodide, 0.50 mL, 5.5 mmol) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude product. The product is then purified by flash chromatography to isolate the major diastereomer.

Protocol: Reductive Cleavage to a Chiral Alcohol

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 0.38 g, 10 mmol) in anhydrous diethyl ether (20 mL).

-

Addition: Dissolve the purified alkylated N-acyl morpholine (4 mmol) in anhydrous diethyl ether (10 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours or until TLC indicates complete consumption of the starting material.

-

Work-up (Fieser method): Cool the reaction to 0 °C and quench by the sequential, dropwise addition of water (0.38 mL), 15% aqueous NaOH (0.38 mL), and finally water again (1.14 mL). Stir vigorously for 30 minutes until a white granular precipitate forms.

-

Isolation: Filter the mixture through a pad of Celite®, washing the solids thoroughly with diethyl ether. The filtrate contains the chiral alcohol and the recovered chiral auxiliary.

-

Purification: The alcohol can be separated from the more polar auxiliary by flash column chromatography. The auxiliary can be recovered, purified by distillation or crystallization, and reused.

References

An In-depth Technical Guide to the Synthesis of Enantiomerically Pure Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine, a six-membered heterocyclic scaffold containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1] Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure morpholine derivatives is of paramount importance for the discovery and development of novel therapeutics.[4][5] A number of clinically available drugs, such as the antidepressant reboxetine and the appetite suppressant phendimetrazine, feature a chiral morpholine core, highlighting the significance of this structural motif.[6] This technical guide provides a comprehensive overview of the key strategies for the synthesis of enantiomerically pure morpholine derivatives, complete with experimental protocols, quantitative data, and visual diagrams of synthetic workflows.

Key Synthetic Strategies

The synthesis of enantiomerically pure morpholines can be broadly categorized into several key approaches: asymmetric catalysis, the use of chiral starting materials, and other stereoselective transformations.

Asymmetric Catalysis

Asymmetric catalysis offers an efficient and atom-economical approach to chiral morpholines, often providing high levels of enantioselectivity.

A powerful strategy for the synthesis of 2-substituted chiral morpholines involves the asymmetric hydrogenation of pre-formed dehydromorpholine rings.[4][7][8] This "after cyclization" approach has been successfully demonstrated using a bisphosphine-rhodium catalyst with a large bite angle, affording a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[4][7][8]

Quantitative Data for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [4][7]

| Substrate (R group) | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| Phenyl | 1 | >99 | 95 |

| 4-Fluorophenyl | 1 | >99 | 92 |

| 4-Chlorophenyl | 1 | >99 | 94 |

| 4-Bromophenyl | 1 | >99 | 95 |

| 2-Naphthyl | 1 | >99 | 97 |

| 2-Thienyl | 1 | >99 | 96 |

| Cyclohexyl | 1 | >99 | 90 |

| ortho-Tolyl | 1 | >99 | 99 |

| ortho-Anisyl | 1 | >99 | 99 |

Experimental Protocol: General Procedure for Asymmetric Hydrogenation of Dehydromorpholines [7]

To a dried Schlenk tube under an argon atmosphere, the dehydromorpholine substrate (0.2 mmol) and the Rh-bisphosphine catalyst (1 mol%) are added. Anhydrous solvent (e.g., dichloromethane, 2 mL) is then added. The mixture is stirred at room temperature for a specified time under a hydrogen atmosphere (pressure may vary). After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired chiral morpholine. The enantiomeric excess is determined by chiral HPLC analysis.

Logical Workflow for Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation of a dehydromorpholine.

A highly efficient one-pot tandem reaction sequence has been developed for the enantioselective synthesis of 3-substituted morpholines.[9][10][11][12] This method involves the titanium-catalyzed hydroamination of ether-containing aminoalkynes to form a cyclic imine intermediate, which is then reduced in situ via asymmetric transfer hydrogenation using a Noyori-Ikariya ruthenium catalyst.[9][10] This approach tolerates a wide range of functional groups and consistently delivers high yields and excellent enantiomeric excesses (>95% ee).[9]

Quantitative Data for Tandem Synthesis of 3-Substituted Morpholines [9]

| Substrate (R group) | Yield (%) | ee (%) |

| Benzyl | 72 (gram scale) | 95 |

| Phenyl | 85 | >95 |

| 4-Methoxyphenyl | 80 | >95 |

| 4-Trifluoromethylphenyl | 75 | >95 |

| 2-Thienyl | 78 | >95 |

| Cyclohexyl | 70 | >95 |

Experimental Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation [9]

In a glovebox, a solution of the aminoalkyne substrate (1.0 equiv) in toluene is added to a flask containing a bis(amidate)bis(amido)titanium precatalyst. The reaction mixture is stirred at an elevated temperature until the hydroamination is complete (monitored by GC-MS or NMR). The reaction is then cooled, and the Noyori-Ikariya catalyst (RuCl--INVALID-LINK--) and a hydrogen source (e.g., formic acid/triethylamine mixture) are added. The mixture is stirred until the reduction is complete. The reaction is then quenched, and the product is isolated and purified by acid-base extraction followed by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Workflow for Tandem Synthesis of 3-Substituted Morpholines

Caption: Tandem hydroamination and asymmetric transfer hydrogenation.

Use of Chiral Starting Materials and Auxiliaries

The incorporation of chirality from readily available sources, such as amino acids or other natural products, is a classic and reliable strategy for the synthesis of enantiomerically pure morpholines.

Chiral 1,2-amino alcohols, which can be derived from amino acids, are versatile starting materials for morpholine synthesis.[13][14][15] For instance, a practical and high-yielding synthesis of chiral 1,2-amino alcohols has been reported using arylglyoxals and a pseudoephedrine auxiliary, followed by conversion to the morpholine ring.[13][14] Another approach involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols.[15]

Quantitative Data for Synthesis from N-allyl-β-aminoalcohols [15]

| Substrate | Conversion (%) (5 min) | Isolated Yield (%) (5 min) | Diastereomeric Ratio (at completion) |

| (S)-N-allyl-1-phenyl-2-aminoethanol | 60 | - | 2:1 |

| (S)-N-allyl-1-(4-methoxyphenyl)-2-aminoethanol | 80 | 50 | 8:1 |

Experimental Protocol: Bromine-induced Cyclization of N-allyl-β-aminoalcohols [15]

To a solution of the N-allyl-β-aminoalcohol in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), a solution of bromine in the same solvent is added dropwise. The reaction is stirred for a short period (e.g., 5-10 minutes) and then quenched with a base (e.g., aqueous sodium carbonate). The mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including morpholine derivatives.

Chiral 2,2-disubstituted morpholines containing a quaternary stereocenter can be accessed through an organocatalytic asymmetric halocyclization.[16] This method utilizes a cinchona alkaloid-derived phthalazine as the catalyst to promote the chlorocycloetherification of alkenols, providing the desired products in excellent yields and enantioselectivities.[16]

Quantitative Data for Organocatalytic Chlorocycloetherification [16]

| Substrate | Yield (%) | ee (%) |

| N-(2,2-diphenylpent-4-en-1-yl)tosylamide | 95 | 92 |

| N-(2-phenyl-2-(p-tolyl)pent-4-en-1-yl)tosylamide | 93 | 91 |

| N-(2-(4-chlorophenyl)-2-phenylpent-4-en-1-yl)tosylamide | 96 | 93 |

Workflow for Organocatalytic Chlorocycloetherification

Caption: Organocatalytic enantioselective chlorocycloetherification.

Metal-Free Synthesis from Aziridines

A metal-free, one-pot strategy enables the synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines and halogenated alcohols.[6][17] This method employs ammonium persulfate as an inexpensive oxidant to facilitate the ring-opening of the aziridine, followed by intramolecular cyclization. The use of enantiomerically pure aziridines as starting materials allows for the production of optically pure morpholine derivatives.[6][17]

Quantitative Data for Metal-Free Synthesis from Chiral Aziridines [17]

| Chiral Aziridine | Product | Yield (%) | ee (%) |

| (R)-2-phenyl-N-tosylaziridine | (R)-2-phenyl-N-tosylmorpholine | 93 | >99 |

| (S)-2-isobutyl-N-tosylaziridine | (R)-2-isobutyl-N-tosylmorpholine | 75 | 95 |

Experimental Protocol: One-Pot Synthesis of Morpholines from Aziridines [17]

A mixture of the aziridine (1 equiv), a haloalcohol (e.g., 2-chloroethanol, 10 equiv), and ammonium persulfate (2 equiv) in a suitable solvent is stirred at room temperature. After the ring-opening reaction is complete (monitored by TLC), a base (e.g., potassium hydroxide) is added to promote the intramolecular cyclization. The reaction mixture is stirred until the cyclization is complete. The product is then isolated by extraction and purified by column chromatography.

Conclusion

The synthesis of enantiomerically pure morpholine derivatives is a vibrant and evolving field of research. The strategies outlined in this guide, including asymmetric catalysis, the use of chiral building blocks, and innovative metal-free approaches, provide a powerful toolkit for chemists in academia and industry. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol. As the demand for novel, enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and versatile methods for the synthesis of chiral morpholines will undoubtedly remain a high priority.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Morpholine synthesis [organic-chemistry.org]

- 13. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. banglajol.info [banglajol.info]

- 16. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

(2R,6R)-2,6-Dimethylmorpholine: A Chiral Cornerstone for Modern Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2R,6R)-2,6-dimethylmorpholine, a chiral heterocyclic compound, has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its rigid, chair-like conformation and the stereospecific orientation of its methyl groups provide a valuable scaffold for designing molecules with high affinity and selectivity for their biological targets. This technical guide delves into the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of the anticancer drug Sonidegib and the antifungal agent Amorolfine.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with a molecular weight of 115.17 g/mol .[1][2][3] A comprehensive summary of its physicochemical and spectroscopic data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| CAS Number | 6485-45-6 | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 146.6 °C at 760 mmHg | [1] |

| Melting Point | -85 °C | |

| Density | 0.9 g/cm³ | [1] |

| Refractive Index | 1.406 | [1] |

| Water Solubility | ≥ 0.1 mg/mL at 20 °C | [1] |

| LogP | 0.3 | [2] |

Table 1: Physicochemical Properties of this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | 3.55 | m | H-2, H-6 |

| 2.75 | dd | H-3a, H-5a | |

| 2.05 | t | H-3e, H-5e | |

| 1.05 | d | CH₃ | |

| ¹³C NMR | 72.5 | C-2, C-6 | |

| 52.0 | C-3, C-5 | ||

| 18.5 | CH₃ |

Table 2: ¹H and ¹³C NMR Data for cis-2,6-Dimethylmorpholine

Synthesis of this compound

The industrial synthesis of cis-2,6-dimethylmorpholine, the racemic mixture containing the desired (2R,6R)-enantiomer, is typically achieved through the acid-catalyzed cyclization of diisopropanolamine.[4] Enantiomerically pure this compound can be obtained through chiral resolution of the racemate or via asymmetric synthesis.

Experimental Protocol: Industrial Synthesis of cis-2,6-Dimethylmorpholine

This protocol is based on a patented industrial method.[4]

Materials:

-

Diisopropanolamine

-

Sulfuric acid (96%)

-

Sodium hydroxide solution (20% and 50%)

Procedure:

-

In a suitable reactor, 245 parts of 96% sulfuric acid and a mixture of 266 parts of diisopropanolamine and 30 parts of water are introduced simultaneously with thorough stirring. The temperature is allowed to rise to 100-120 °C due to the heat of reaction.

-

The reaction mixture is then heated to 184 °C for 5 hours, during which water is continuously distilled off.

-

After cooling, the reaction mixture is carefully added to 1840 parts of 20% sodium hydroxide solution with stirring and cooling to maintain a controlled temperature, bringing the final pH to 14.

-

The organic phase is separated and distilled under reduced pressure.

-

The distillate, a mixture of 2,6-dimethylmorpholine and water, is dried in two stages by stirring first with 300 parts and then with 150 parts of 50% sodium hydroxide solution.

-

The dried organic layer is fractionally distilled to yield purified cis-2,6-dimethylmorpholine.

Yield: Approximately 98% of theory.[4] Purity: The product contains approximately 78% cis-isomer and 22% trans-isomer.[4]

Caption: Industrial synthesis workflow for cis-2,6-dimethylmorpholine.

Application in Pharmaceutical Synthesis

The rigid, chiral scaffold of this compound makes it an invaluable component in the synthesis of targeted therapeutics.

Sonidegib: A Hedgehog Pathway Inhibitor

Sonidegib is an anticancer agent that functions as a smoothened (SMO) antagonist, thereby inhibiting the Hedgehog (Hh) signaling pathway.[4][5][6] Aberrant activation of the Hh pathway is implicated in the development of various cancers, including basal cell carcinoma.[7]

Caption: Sonidegib inhibits the Hedgehog signaling pathway by targeting SMO.

The synthesis of Sonidegib involves the coupling of a biphenyl carboxylic acid derivative with an aminopyridine intermediate, which incorporates the this compound moiety. An environmentally friendly, multi-step, one-pot synthesis has been developed.

Experimental Protocol: Synthesis of Sonidegib Intermediate

This protocol outlines a key amide coupling step in a reported synthesis.

Materials:

-

3-bromo-2-methylbenzoic acid

-

5-(cis-2,6-dimethylmorpholino)pyridin-2-amine

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 3-bromo-2-methylbenzoic acid (1.2 mmol) in DCM (10 mL) are added DCC (1.2 mmol) and DMAP (0.1 mmol).

-

The mixture is stirred at room temperature for 30 minutes.

-

5-(cis-2,6-dimethylmorpholino)pyridin-2-amine (1.0 mmol) is added, and the reaction mixture is stirred at room temperature for 12 hours.

-

The reaction mixture is filtered to remove the dicyclohexylurea byproduct.

-

The filtrate is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired amide intermediate.

Yield: 81%

Amorolfine: An Ergosterol Biosynthesis Inhibitor

Amorolfine is a topical antifungal agent used for the treatment of onychomycosis.[8][9] It functions by inhibiting two key enzymes in the fungal ergosterol biosynthesis pathway: delta-14-reductase and delta-7,8-isomerase. This disruption of ergosterol production leads to alterations in the fungal cell membrane and ultimately cell death.[9]

Caption: Amorolfine disrupts fungal cell membrane formation by inhibiting ergosterol biosynthesis.

The synthesis of Amorolfine involves the reductive amination of a substituted propanal with cis-2,6-dimethylmorpholine.

Experimental Protocol: Synthesis of Amorolfine

This protocol is based on a patented synthetic route.

Materials:

-

3-(4-tert-pentylphenyl)-2-methylpropanal

-

cis-2,6-Dimethylmorpholine

-

Sodium triacetoxyborohydride

-

Glacial acetic acid

-

Dichloromethane

Procedure:

-

To a solution of 3-(4-tert-pentylphenyl)-2-methylpropanal (1.0 eq) in dichloromethane are added cis-2,6-dimethylmorpholine (1.1 eq) and glacial acetic acid (1.1 eq).

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12 hours.

-

The reaction is quenched by the addition of saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford Amorolfine.

Yield: 90.1% Purity: 99.8% (as hydrochloride salt)

Conclusion

This compound has proven to be a highly valuable and versatile chiral building block in the pharmaceutical industry. Its incorporation into drug candidates such as Sonidegib and Amorolfine highlights its ability to impart desirable stereochemical and conformational properties, leading to potent and selective therapeutic agents. The synthetic methodologies for this chiral morpholine derivative are well-established, and its continued application in drug discovery is anticipated to yield further advancements in the treatment of a wide range of diseases.

References

- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (R)-2-Methyl-morpholine(168038-14-0) 1H NMR spectrum [chemicalbook.com]

- 4. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. L13007.18 [thermofisher.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

The Chiral Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a privileged structural motif in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] The introduction of chirality into the morpholine scaffold unlocks a three-dimensional chemical space that allows for highly specific interactions with biological targets, leading to enhanced potency and selectivity. This technical guide provides a comprehensive overview of the discovery and development of chiral morpholine scaffolds, detailing key synthetic strategies, quantitative structure-activity relationships, and their modulation of critical signaling pathways.

I. Enantioselective Synthesis of Chiral Morpholine Scaffolds

The development of stereocontrolled synthetic methodologies is paramount to accessing the full potential of chiral morpholine derivatives. Several powerful strategies have emerged, each offering distinct advantages in terms of efficiency, substrate scope, and stereocontrol.

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation represents a highly atom-economical and efficient method for the synthesis of 2-substituted chiral morpholines.[3][4][5] This approach typically involves the use of a rhodium catalyst complexed with a chiral bisphosphine ligand to achieve high enantioselectivity.

Key Features:

-

High Yields and Enantioselectivities: This method consistently delivers chiral morpholines in quantitative yields and with excellent enantioselectivities, often exceeding 99% ee.[3][4][5]

-

Broad Substrate Scope: A variety of substituents on the dehydromorpholine ring are well-tolerated.[3][4]

-

Scalability: The reaction can be performed on a gram scale, making it suitable for process chemistry.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]

The (2R,6R)-2,6-Dimethylmorpholine Auxiliary: A Technical Guide to Stereoselective Alkylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of (2R,6R)-2,6-dimethylmorpholine when employed as a chiral auxiliary in stereoselective reactions. This C₂-symmetric amine has proven to be a highly effective controller of stereochemistry in the alkylation of amide enolates, offering predictable and high levels of diastereoselectivity. This document will detail the underlying mechanistic principles, provide quantitative data from key experiments, and present detailed experimental protocols for the application of this auxiliary in organic synthesis.

Core Principle: Diastereoselective Alkylation of N-Acyl-(2R,6R)-2,6-dimethylmorpholine Derivatives

The primary application of this compound as a chiral auxiliary involves its acylation to form a tertiary amide. This N-acyl derivative then serves as a prochiral substrate for deprotonation, generating a chiral enolate. The inherent C₂-symmetry of the dimethylmorpholine moiety effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. This steric control leads to the formation of a new stereocenter with a high degree of predictability and diastereoselectivity.

The general workflow for utilizing this compound as a chiral auxiliary is depicted below:

Mechanism of Stereoselection

The high degree of stereocontrol exerted by the this compound auxiliary is attributed to the formation of a rigid, chelated enolate structure upon deprotonation with a lithium amide base such as lithium diisopropylamide (LDA). In this transition state, the lithium cation is coordinated to both the enolate oxygen and the morpholine oxygen. This chelation, combined with the steric bulk of the two methyl groups on the morpholine ring, creates a highly organized and sterically hindered environment around the enolate.

The C₂-symmetry of the auxiliary ensures that both methyl groups project in a way that effectively blocks one face of the planar enolate. Consequently, an incoming electrophile is directed to the less sterically encumbered face, leading to the observed high diastereoselectivity. The proposed transition state for the alkylation of the lithium enolate of N-propionyl-(2R,6R)-2,6-dimethylmorpholine is illustrated below.

Quantitative Data: Diastereoselective Alkylation

The following table summarizes the results of the diastereoselective alkylation of the lithium enolate of N-propionyl-(2R,6R)-2,6-dimethylmorpholine with various electrophiles. The data is compiled from the seminal work of D. A. Evans and colleagues.

| Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio |

| CH₃I | CH₃ | 85 | >99:1 |

| CH₃CH₂I | CH₃CH₂ | 90 | >99:1 |

| CH₂=CHCH₂Br | CH₂=CHCH₂ | 92 | >99:1 |

| C₆H₅CH₂Br | C₆H₅CH₂ | 95 | >99:1 |

| (CH₃)₂CHI | (CH₃)₂CH | 75 | 98:2 |

Table 1: Diastereoselective alkylation of the lithium enolate of N-propionyl-(2R,6R)-2,6-dimethylmorpholine.

Experimental Protocols

Step 1: Synthesis of N-Propionyl-(2R,6R)-2,6-dimethylmorpholine

Materials:

-

This compound

-

Propionyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane is cooled to 0 °C in an ice bath.

-

Propionyl chloride (1.1 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the N-propionyl amide.

Step 2: Diastereoselective Alkylation

Materials:

-

N-Propionyl-(2R,6R)-2,6-dimethylmorpholine

-

Lithium diisopropylamide (LDA) (solution in THF/heptane/ethylbenzene)

-

Alkyl halide (e.g., Benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of N-propionyl-(2R,6R)-2,6-dimethylmorpholine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

A solution of LDA (1.1 eq) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

-

The alkyl halide (1.2 eq) is added dropwise to the enolate solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2-4 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography. The product can be purified by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

The N-acyl-(2R,6R)-2,6-dimethylmorpholine can be cleaved to reveal the corresponding carboxylic acid, alcohol, or aldehyde, depending on the chosen method.

A. Hydrolysis to the Carboxylic Acid:

Materials:

-

Alkylated N-acyl-(2R,6R)-2,6-dimethylmorpholine

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the alkylated amide (1.0 eq) in a mixture of THF and water (e.g., 3:1) is added lithium hydroxide (4.0 eq).

-

The mixture is heated to reflux and stirred for 12-24 hours.

-

After cooling to room temperature, the THF is removed under reduced pressure.

-

The aqueous residue is acidified to pH 1-2 with 1 M HCl and extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the carboxylic acid.

-

The aqueous layer can be basified and extracted to recover the this compound auxiliary.

B. Reductive Cleavage to the Alcohol:

Materials:

-

Alkylated N-acyl-(2R,6R)-2,6-dimethylmorpholine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

Procedure:

-

A solution of the alkylated amide (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in diethyl ether at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude alcohol, which can be purified by chromatography.